

An In-depth Technical Guide to the Rhodium-Rhodium Bond in Dirhodium Tetraacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium acetate

Cat. No.: B1295764

[Get Quote](#)

Abstract: Dirhodium(II) tetraacetate, $[\text{Rh}_2(\text{OAc})_4]$, is a paddlewheel-type dinuclear complex that has garnered significant interest in catalysis, materials science, and medicinal chemistry. Central to its unique reactivity and structural properties is the rhodium-rhodium (Rh-Rh) bond. This technical guide provides a detailed examination of the electronic structure, bond characteristics, and spectroscopic signatures of this metal-metal bond. It is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this important chemical entity.

The Nature of the Rhodium-Rhodium Bond

Dirhodium(II) tetraacetate and its derivatives feature a distinctive "paddlewheel" structure where two rhodium atoms are held in close proximity by four bridging carboxylate ligands.^[1] This framework facilitates a direct metal-metal bond, which is a defining characteristic of the molecule. Each rhodium atom is in the +2 oxidation state, a relatively uncommon state for mononuclear rhodium compounds but one that is stabilized in this dimeric form.^[2]

Electronic Structure and Molecular Orbitals

The interaction between the two Rh(II) centers, each with a d^7 electron configuration, leads to the formation of a set of molecular orbitals (MOs) that define the Rh-Rh bond. The resulting electron configuration is $\sigma^2\pi^4\delta^2\delta^2\pi^4$.^[2] This configuration indicates a net single bond between the two rhodium atoms, composed of one σ bond, two π bonds, and one δ bond, which are counteracted by electrons in the corresponding antibonding orbitals. The highest occupied molecular orbital (HOMO) is the π^* orbital, and the lowest unoccupied molecular orbital

(LUMO) is the σ^* orbital. The presence of electrons in antibonding orbitals makes this an "electron-rich" single bond.[2]

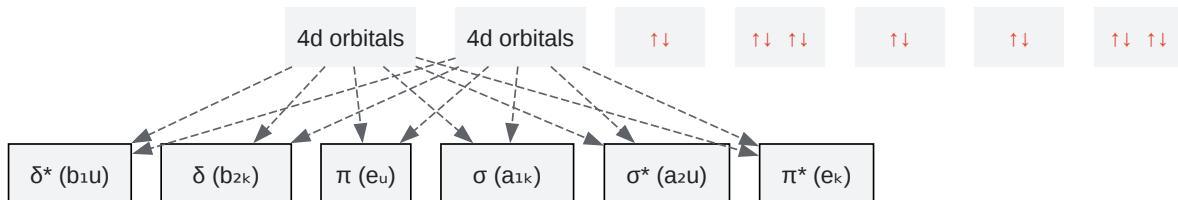


Figure 1: Molecular Orbital Diagram for the Rh-Rh Bond

[Click to download full resolution via product page](#)

Caption: Molecular orbital energy levels for the Rh-Rh bond.

Bond Length and Influence of Axial Ligands

The Rh-Rh bond length in dirhodium tetraacetate dihydrate, $[\text{Rh}_2(\text{OAc})_4(\text{H}_2\text{O})_2]$, has been determined by single-crystal X-ray diffraction to be approximately 2.3855 Å.[3][4] This distance is sensitive to the nature of the ligands coordinated to the axial positions of the dirhodium core. [1] The coordination of Lewis bases (L) at these axial sites leads to an elongation of the Rh-Rh bond.[1] This "trans influence" is a result of the axial ligand donating electron density into the Rh-Rh σ^* antibonding orbital. The Rh-Rh bond length can vary in the range of 2.38 to 2.52 Å depending on the coordinating ligand.[1] For example, the Rh-Rh bond lengths are 2.421(4) Å, 2.427(1) Å, and 2.406(3) Å for adducts with triphenylstibine, triphenylarsine, and dibenzyl sulphide, respectively.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the Rh-Rh bond in dirhodium tetraacetate and its adducts, compiled from crystallographic and spectroscopic studies.

Parameter	Value	Conditions/Compo und	Reference(s)
Bond Length			
Rh-Rh Distance	2.3855 (5) Å	[Rh ₂ (OAc) ₄ (H ₂ O) ₂]	[3]
Rh-Rh Distance Range	2.38 - 2.52 Å	Dependent on axial ligand	[1]
Rh-Rh Distance	2.421 (4) Å	[Rh ₂ (OAc) ₄ (SbPh ₃) ₂]	[5]
Rh-Rh Distance	2.427 (1) Å	[Rh ₂ (OAc) ₄ (AsPh ₃) ₂]	[5]
Rh-Rh Distance	2.406 (3) Å	[Rh ₂ (OAc) ₄ (benzyl ₂ S) ₂]	[5]
Spectroscopy			
Rh-Rh Stretch (Raman)	~300 cm ⁻¹	Theoretical calculation for Rh(II)-Rh(II) dimers	[6]
UV-Vis λ_{max} (Band I)	~580 nm ($\pi^* \rightarrow \sigma^*$)	[Rh ₂ (OAc) ₄] in HEPES buffer	[7]
UV-Vis λ_{max} (Band II)	~450 nm	[Rh ₂ (OAc) ₄] in HEPES buffer, insensitive to axial ligand	[2][7]
XPS Binding Energy			
Rh 3d _{5/2} (Metallic Rh ⁰)	307.4 - 307.53 eV	Polycrystalline Rh foil	[8][9]
Rh 3d _{5/2} (Oxidized Rh ³⁺)	308.1 eV (as Rh ₂ O ₃)	Oxidized Rh species	[9]

Experimental Protocols

Synthesis of Dirhodium(II) Tetraacetate

A common laboratory synthesis involves the reaction of rhodium(III) chloride hydrate with acetic acid in the presence of a reducing agent, often an alcohol like ethanol, which also acts as a solvent. The mixture is refluxed, leading to the formation of the characteristic emerald-green dirhodium tetraacetate product.

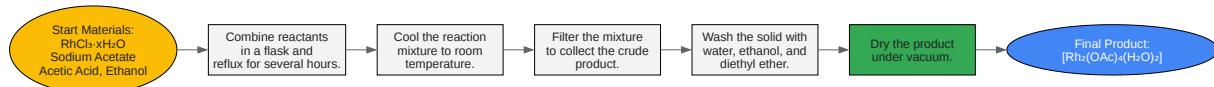
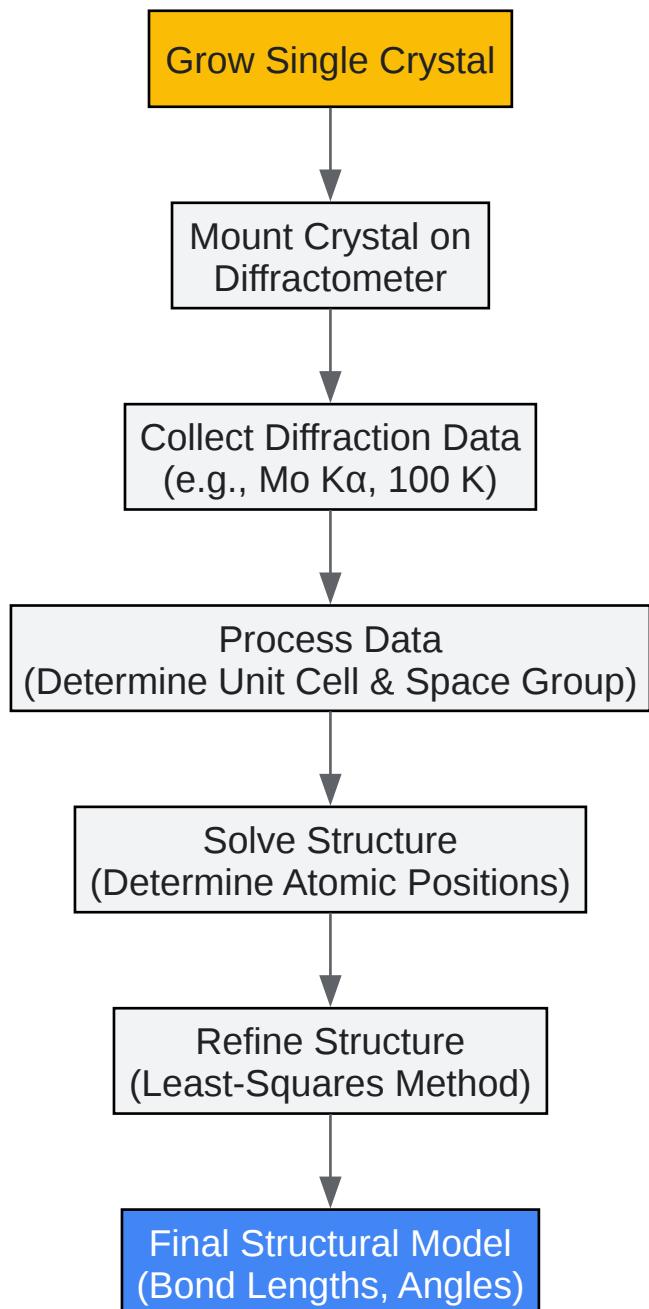


Figure 2: Synthesis Workflow for $[\text{Rh}_2(\text{OAc})_4]$

Figure 3: X-ray Crystallography Workflow

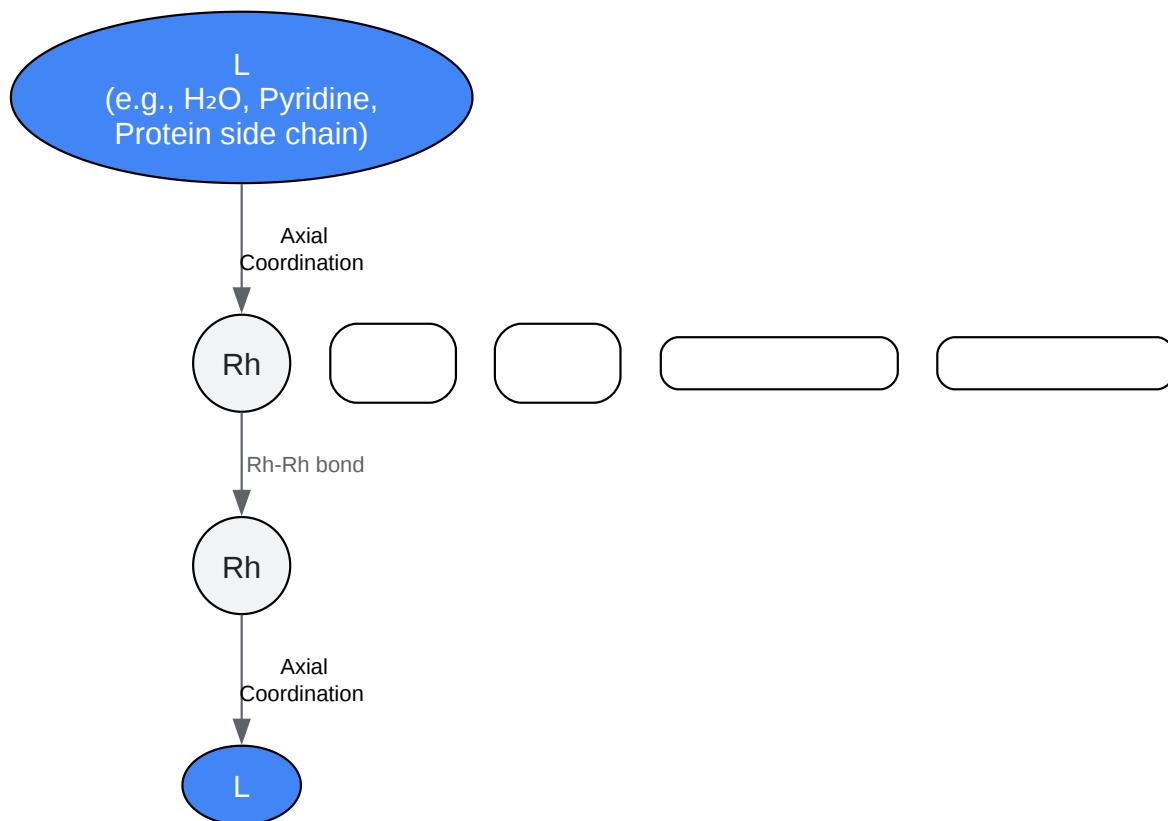


Figure 4: Axial Ligand Interaction

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. journals.iucr.org [journals.iucr.org]

- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]
- 5. Dirhodium(II,II) tetra-acetate complexes with axially co-ordinated triphenylstibine, triphenylarsine, and dibenzyl sulphide ligands. The syntheses, properties, and X-ray crystal structures of $[\text{Rh}_2(\text{O}_2\text{CMe})_4(\text{SbPh}_3)_2]$, $[\text{Rh}_2(\text{O}_2\text{CMe})_4(\text{AsPh}_3)_2]$, and $[\text{Rh}_2(\text{O}_2\text{CMe})_4\{\text{S}(\text{CH}_2\text{Ph})_2\}_2]$ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Rhodium-Rhodium Bond in Dirhodium Tetraacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295764#understanding-the-rhodium-rhodium-bond-in-dirhodium-tetraacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

